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Compound of Interest

2-(3-

Compound Name: Methoxypropoxy)phenylboronic
acid

CAS No.: 1122568-12-0

Cat. No.: B1463809

Get Quote

Executive Summary

This technical guide details the mass spectrometric (MS) analysis of 2-(3-
Methoxypropoxy)phenylboronic acid, a functionalized arylboronic acid intermediate often
employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.

Characterizing this molecule presents distinct challenges due to the Lewis acidity of the boronic
center and the amphiphilic nature of the 3-methoxypropoxy ether tail. This guide prioritizes
Electrospray lonization (ESI) in negative mode as the primary detection method, while
addressing critical artifacts such as boroxine formation (dehydration trimers) and solvent-
induced esterification.

Part 1: Molecular Architecture & MS Theory
Structural Analysis & lonization Physics
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The analyte consists of a phenyl ring substituted at the ortho position with a 3-methoxypropoxy
chain and a boronic acid group.

e Formula:
¢ Monoisotopic Mass (

): 210.106 Da

e Exact Mass (
): 209.110 Da

The Ortho-Effect: The oxygen atoms in the ortho-alkoxy chain can coordinate intramolecularly
with the empty p-orbital of the boron atom. This coordination stabilizes the boronate anion,
making Negative lon Mode (ESI-) the most sensitive and chemically specific ionization method.

The Isotopic Fingerprint

Boron possesses a unique natural isotopic distribution that serves as a self-validating spectral
signature.

e (19.9%):

. (80.1%):

Diagnostic Rule: Any genuine molecular ion or boron-containing fragment must exhibit this
characteristic 1:4 intensity ratio between the M and M+1 peaks. Absence of this pattern
indicates protodeboronation (loss of the boron group).

Part 2: Experimental Strategy (Methodology)
Solvent Systems & Sample Preparation

Boronic acids are prone to esterification with alcohol solvents (methanol/ethanol) in the ion
source, creating pseudo-molecular ions

. To prevent this, aprotic polar solvents are required.

Recommended Protocol:
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e Stock Solution: Dissolve 1 mg of analyte in Acetonitrile (MeCN) or DMSO.
e Working Solution: Dilute to 10 pg/mL using 50:50 MeCN:

containing 10 mM Ammonium Acetate.

o Why Ammonium Acetate? It provides a buffered pH (~6.8) that facilitates the formation of

the boronate anion

or the adduct

, preventing acid-catalyzed deboronation.
Instrumental Parameters (ESI Source)
o Polarity: Negative (ESI-)
e Capillary Voltage: 2.5 — 3.0 kV (Lower voltage reduces discharge on the ether tail).
e Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the ether linkage).

e Desolvation Temp: 350°C (High enough to desolvate the ether chain, but controlled to
minimize boroxine formation).

Part 3: Fragmentation & Spectral Interpretation[1]
Primary lonization Pathways

In negative mode, the molecule typically forms two distinct species:
o Deprotonated Monomer:

at

209.1 (based on

)-

o Boroxine Artifact: Under high source energy or concentration, three molecules dehydrate to
form a cyclic trimer.
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Fragmentation Logic (Graphviz Visualization)

The following diagram illustrates the competing pathways between clean ionization, artifact
formation, and fragmentation.

Neutral Molecule

MW: 210.10

N
\
\
\

ESI- (Deprotonation) \ High Conc./Heat

\ (-3 H20)

[Boroxine Artifact]~
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[M-H]-
m/z 209.10
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Ether Cleavage Deboronation
[M - CaHoO]~ [M - B(OH)z]~
m/z 137.04 (Phenoxide ion)

Click to download full resolution via product page

Caption: lonization and fragmentation pathways. Green indicates the target analytical ion; Red
indicates the common dehydration artifact.

Diagnostic lon Table

The following table summarizes the theoretical

values (based on

) expected in an ESI- spectrum.
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Theoretical
lon Identity Formula ( Description
)
Parent lon. Base peak
[M-H]~ 209.10 o N
in mild conditions.
Adduct formed in
[M + OAc]~ 269.12 Ammonium Acetate
buffer.
In-source dehydration
[M-H-H20]- 191.09 _
(Boroxine precursor).
Loss of the
Ether Cleavage 137.04 methoxypropoxy tail
(Neutral loss 72 Da).
Non-covalent dimer,
Dimer [2M - H]~ 419.21 common at high

concentrations.

Part 4: Quality Control & Impurity Profiling

In drug development, this boronic acid is a raw material. The two critical impurities to screen for
are:

o Protodeboronation Product (1-(3-methoxypropoxy)benzene):
o Mechanism:[1][2] Hydrolysis of the C-B bond.

o Detection: This is neutral and will not ionize well in ESI-. Use APCI+ or GC-MS to detect
the bare arene (MW ~166 Da).

e Boroxine (Trimer):

o Detection: If the peak at
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~575 is dominant even at low cone voltages, the solid sample may have polymerized
during storage.

o Remediation: Add 5% water to the sample solvent to hydrolyze the boroxine back to the
monomer before injection.

Automated QC Workflow
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Caption: Decision tree for rapid QC of boronic acid raw materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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